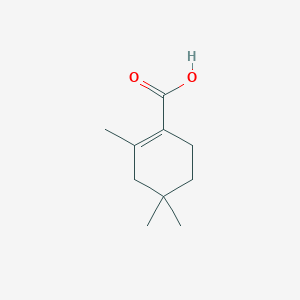

2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid

Vue d'ensemble

Description

2,4,4-Trimethylcyclohex-1-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Oxidation in Chemical Synthesis

Recent advances in the field of catalytic oxidation highlight the importance of cyclohexene derivatives, including 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid, in the chemical industry. These compounds serve as key intermediates for various oxidation states and functional groups, leading to a broad range of industrial chemicals. The controllable and selective catalytic oxidation of cyclohexene, aimed at yielding targeted products, is a significant area of research due to its synthetic value for both academic and industrial applications. This area of study focuses on optimizing reaction conditions to achieve high selectivity and yield, making it a critical aspect of chemical synthesis and material science (Cao et al., 2018).

Bioactive Compound Studies

In the realm of biomedical research, derivatives of cyclohexene, similar to 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid, are explored for their therapeutic potentials. For instance, cyclohexenonic long-chain fatty alcohol has been investigated for its ability to reverse diabetes-induced complications in rat models, showcasing the relevance of such compounds in developing treatments for chronic conditions. These studies aim to understand the molecular mechanisms by which these compounds exert their effects, potentially leading to new drug discoveries and therapeutic strategies (Saito et al., 2007).

Metabolic Pathway Elucidation

Understanding the metabolism of compounds like 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid is crucial in pharmaceutical sciences and toxicology. Research in this area involves identifying metabolic pathways, metabolites, and the impact of these compounds on biological systems. This knowledge is essential for drug development, safety assessments, and therapeutic efficacy evaluations. Studies on the metabolism of similar compounds provide insights into enzymatic reactions, biotransformation processes, and interaction with biological targets, contributing to the advancement of pharmacology and toxicology fields (Kanai et al., 1973).

Safety and Hazards

The safety information for 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

2,4,4-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-6-10(2,3)5-4-8(7)9(11)12/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWEINCKYNWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454953 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18088-97-6 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)